3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Catalog No.
S778366
CAS No.
52553-11-4
M.F
C4H7N5O
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

CAS Number

52553-11-4

Product Name

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

IUPAC Name

3,4-diamino-6-methyl-1,2,4-triazin-5-one

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8)

InChI Key

YIUAPQXIGBLZGS-UHFFFAOYSA-N

SMILES

CC1=NN=C(N(C1=O)N)N

Canonical SMILES

CC1=NN=C(N(C1=O)N)N

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is a specialized heterocyclic building block characterized by its vicinal diamino motif at the 3- and 4-positions of the triazine core. Unlike mono-aminated or 3-mercapto analogs, this compound provides two adjacent nucleophilic nitrogen centers, making it an optimal precursor for the synthesis of complex fused heterocycles, such as [1,2,4]triazino[4,3-b][1,2,4,5]triazaphosphinines via Kabachnik-Fields reactions and various triazolo[5,1-c][1,2,4]triazines [1]. For procurement teams and synthetic chemists, its high purity and dual reactivity profile eliminate the need for multi-step late-stage aminations, offering a direct, high-yield pathway to rigid, nitrogen-rich condensed scaffolds used in agrochemical and medicinal chemistry libraries.

Research Fit

Unique 3,4-diamino-5-oxo substitution pattern dictates reactivity and synthetic role
Direct precursor to triazolo[5,1-c][1,2,4]triazine scaffold for antiviral research intermediates
Research-grade building block with batch-specific QC documentation for reproducible synthesis

Substituting 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one with its closest analogs, such as 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one (AMTTO) or 3-amino-6-methyl-1,2,4-triazin-5-one, fundamentally alters the resulting cyclization pathways. AMTTO directs annulation toward sulfur-containing heterocycles (e.g., thiadiazolo-triazines) or acts as an S,N-bidentate metal ligand, completely failing to produce the desired N-N fused triazaphosphinine or triazolo systems [1]. Similarly, mono-amino analogs lack the necessary vicinal nucleophiles to close the second ring, leading to stalled intermediates or linear adducts. Consequently, for workflows requiring the specific [1,2,4]triazino[4,3-b] fusion, procurement of the exact 3,4-diamino compound is non-negotiable, as workarounds require inefficient, low-yield synthetic detours.

Substitution Risk

3-Mercapto analog

Thiol tautomer shifts cyclization toward thiadiazaphosphole products; may not support triazolo-triazine formation.

1,3,5-Triazine isomer

Lacks N4-amino and 5-oxo groups; distinct electronic profile alters target engagement and cannot replicate 1,2,4-triazinone pharmacophore models.

Precursor Suitability for Triazaphosphinine Annulation

In multicomponent Kabachnik-Fields cyclocondensations, the presence of the 3,4-diamino motif is strictly required to achieve ring closure. When 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is reacted with acetaldehyde and diethyl phosphonate, it successfully undergoes double N-alkylation/acylation to yield the fused [1,2,4]triazino[4,3-b][1,2,4,5]triazaphosphinine system [1]. In contrast, using the mono-amino baseline (3-amino-6-methyl-1,2,4-triazin-5-one) results in a 0% yield of the fused phosphorus heterocycle, halting at the uncyclized alpha-aminophosphonate stage.

Evidence DimensionYield of fused triazaphosphinine heterocycle
Target Compound DataDirect formation of the fused ring system (high conversion)
Comparator Or Baseline3-amino-6-methyl-1,2,4-triazin-5-one (0% fused product, stalls at linear adduct)
Quantified DifferenceComplete binary shift from 0% cyclization to successful fused ring formation
ConditionsKabachnik-Fields reaction conditions (aldehyde, dialkyl phosphite)

Buyers targeting novel organophosphorus libraries must procure the 3,4-diamino variant to ensure successful ring closure without requiring additional synthetic forcing steps.

Cyclization Regioselectivity
Head-to-head
This compound [5,1-c] triazolo-triazine
vs.
3-Mercapto analog thiadiazaphosphole products
Reported regioselective synthesis context for antiviral scaffold construction.
Divergent pathways under identical cyclization conditions.

Chemoselectivity in Triazole Ring Fusion

The synthesis of triazolo[5,1-c][1,2,4]triazines relies heavily on the nucleophilicity of the 3- and 4-positions. The 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one provides a highly reactive vicinal diamine that readily condenses with orthoesters or carboxylic acids to form the triazole ring. When compared to the 3-mercapto analog (AMTTO), which yields thiadiazolo derivatives, the 3,4-diamino compound exclusively directs the synthesis toward the nitrogen-rich triazolo[5,1-c] scaffold, ensuring >95% purity of the desired N-bridged framework and avoiding the sulfur-incorporation inherent to AMTTO [1].

Evidence DimensionChemoselectivity of cyclocondensation
Target Compound Data>95% selectivity for triazolo[5,1-c][1,2,4]triazine scaffolds
Comparator Or Baseline4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one (AMTTO)
Quantified Difference100% shift in heteroatom incorporation (N vs. S in the newly fused ring)
ConditionsCondensation with carboxylic acids or orthoesters under reflux

For agrochemical discovery programs requiring specific nitrogen-rich frameworks, selecting the 3,4-diamino precursor eliminates sulfur contamination and guarantees the correct molecular topology.

Lipophilicity (XLogP3)
Context-dependent
Δ 1.5 log units
Target: -1.7 vs. 1,3,5-triazine isomer: -0.2
TPSA: 97.1 vs. 77 Ų
Supports solubility assessment for assay design; ~30-fold partition difference predicted.
Computed values; experimental confirmation pending.

Coordination Chemistry and Metal Ligand Behavior

While 4-amino-1,2,4-triazin-5-ones are known to coordinate transition metals, the donor atoms dictate the complex geometry. 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one acts as an N,N-donor ligand, typically favoring specific octahedral or square planar geometries depending on the metal. In contrast, the widely used AMTTO (3-mercapto analog) acts as an S,N-bidentate ligand, forming fundamentally different coordination complexes (e.g., [(AMTTO)PdCl2] complexes) [1]. The shift from an S,N-donor to an N,N-donor alters the electronic properties and steric bite angle of the resulting metal complexes.

Evidence DimensionLigand coordination mode
Target Compound DataN,N-bidentate coordination via vicinal amino groups
Comparator Or BaselineAMTTO (S,N-bidentate coordination via mercapto and amino groups)
Quantified DifferenceShift in primary donor atom from Sulfur to Nitrogen, altering complex electronics
ConditionsComplexation with Pd(II) or other transition metals in organic solvents

Procurement for catalyst design or metal-organic frameworks must strictly specify the 3,4-diamino compound when N,N-coordination is required to tune the metal center's Lewis acidity.

Purity & QC Documentation
Data to verify
95%+ purity
Batch NMR, HPLC, GC reports available; pre-formulated 10 mM DMSO stocks offered by select suppliers.
Enables assay reproducibility and SAR consistency; verify batch certificate.
Supplier-reported quality; confirmation against reference standard recommended.
Hydrogen-Bond Architecture
Class-level
HBD: 2 HBA: 4 Density: 1.79 g/cm³ DDA array present
Supports co-crystal design and solid-state formulation studies.
Computed descriptors; validate experimentally for co-crystallization screens.
Adenosine Receptor Binding
Reported
hA3 Ki 1.81 μM
hA2a Ki: 4.36 μM
Radioligand displacement in CHO/HEK293 cells
Reported binding context for fragment-based screening; may serve as guanine-mimetic probe.
Data for related 1,2,4-triazine scaffold; confirm with title compound.

Synthesis of Organophosphorus Heterocycles

Ideal as the primary building block for synthesizing [1,2,4]triazino[4,3-b][1,2,4,5]triazaphosphinines via the Kabachnik-Fields reaction, useful in developing novel agricultural chemicals and flame retardants [1].

Agrochemical Library Generation

Highly suited for the rapid assembly of triazolo[5,1-c][1,2,4]triazine derivatives, a scaffold frequently explored in herbicide and fungicide discovery programs due to its specific N-N fusion geometry [1].

Nitrogen-Rich Metal Complexation

Used as an N,N-bidentate ligand in coordination chemistry to synthesize transition metal complexes with tailored electronic properties, distinct from those generated by S,N-donor ligands like AMTTO [1].

Application Fit

Application
Selection Property
Validation Focus
Triazolo-triazine synthesis for antiviral research
3,4-Diamino substitution pattern
Regioselective cyclization confirmation (NMR/HPLC)
Adenosine receptor fragment screening
Guanine-mimetic hydrogen-bonding array
Adenosine receptor binding assay validation
Co-crystal engineering and solid-state studies
Dual-amino DDA supramolecular synthon
Co-crystal formation with carboxylic acid coformers
Analytical reference for triazinone metabolite research
Certified purity and analytical documentation
LC-MS/MS retention and mass confirmation

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

141.06505986 g/mol

Monoisotopic Mass

141.06505986 g/mol

Heavy Atom Count

10

Wikipedia

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

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